2,4-bis(benzyloxy)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide
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Overview
Description
2,4-bis(benzyloxy)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of benzyloxy groups and a nitrophenyl moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-bis(benzyloxy)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the condensation reaction between 2,4-bis(benzyloxy)benzaldehyde and 3-nitrophenylhydrazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature and reaction time carefully controlled to optimize yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimizing reaction conditions to maximize yield and minimize by-products, using techniques such as recrystallization and chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
2,4-bis(benzyloxy)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or protein binding.
Medicine: Its potential bioactivity could be explored for developing new pharmaceuticals.
Industry: The compound may find applications in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2,4-bis(benzyloxy)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The nitrophenyl group may play a crucial role in these interactions, potentially affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,4-bis(benzyloxy)benzaldehyde: Shares the benzyloxy groups but lacks the nitrophenyl moiety.
2,4-bis(benzyloxy)benzaldehyde: Similar structure but without the hydrazide linkage.
3-nitrobenzaldehyde: Contains the nitrophenyl group but lacks the benzyloxy groups.
Uniqueness
2,4-bis(benzyloxy)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide is unique due to the combination of benzyloxy and nitrophenyl groups, which confer distinct chemical properties and potential applications. This combination is not commonly found in other compounds, making it a valuable subject for further research and development.
Properties
Molecular Formula |
C29H25N3O5 |
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Molecular Weight |
495.5 g/mol |
IUPAC Name |
N-[(E)-1-(3-nitrophenyl)ethylideneamino]-2,4-bis(phenylmethoxy)benzamide |
InChI |
InChI=1S/C29H25N3O5/c1-21(24-13-8-14-25(17-24)32(34)35)30-31-29(33)27-16-15-26(36-19-22-9-4-2-5-10-22)18-28(27)37-20-23-11-6-3-7-12-23/h2-18H,19-20H2,1H3,(H,31,33)/b30-21+ |
InChI Key |
UHHPHMXEGCGGQB-MWAVMZGNSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)/C4=CC(=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
CC(=NNC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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